molecular formula C6H6O3 B134861 5-Hydroxy-2-methyl-4H-pyran-4-one CAS No. 644-46-2

5-Hydroxy-2-methyl-4H-pyran-4-one

Cat. No.: B134861
CAS No.: 644-46-2
M. Wt: 126.11 g/mol
InChI Key: IQXWFHDFTAZGNB-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is a naturally occurring organic compound with the molecular formula C₆H₆O₄. It is a derivative of pyranone and is widely recognized for its role in various biological and chemical processes. Kojic acid is produced by several species of fungi, particularly Aspergillus oryzae, which has the common name “koji.” This compound is known for its ability to inhibit the formation of melanin, making it a popular ingredient in skin-lightening products.

Mechanism of Action

Target of Action

5-Hydroxy-2-methyl-4H-pyran-4-one, also known as kojic acid, is widely used in the pharmaceutical industry, agrochemistry, and cosmetology . . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, kojic acid can prevent the formation of melanin .

Mode of Action

Kojic acid works by chelating copper ions in the active site of tyrosinase, preventing the enzyme from catalyzing the oxidation of phenolic compounds, which are precursors to melanin . This results in a decrease in melanin production, which can lighten skin color and treat hyperpigmentation disorders .

Biochemical Pathways

The primary biochemical pathway affected by kojic acid is the melanogenesis pathway. By inhibiting tyrosinase, kojic acid prevents the conversion of L-tyrosine to L-DOPA and then to dopaquinone, two critical steps in the melanogenesis pathway . This inhibition results in a decrease in melanin production.

Pharmacokinetics

It is known that kojic acid can be topically applied and absorbed through the skin . Its bioavailability may be influenced by factors such as the formulation of the product, the concentration of kojic acid, and the individual’s skin type .

Result of Action

The primary molecular effect of kojic acid’s action is the inhibition of tyrosinase activity, leading to a decrease in melanin production . This can result in a lightening of the skin color and the treatment of hyperpigmentation disorders. At the cellular level, kojic acid may also have antioxidant properties due to its ability to chelate metal ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of kojic acid. For example, kojic acid is known to be unstable in air and light, which can lead to a decrease in its effectiveness . Therefore, products containing kojic acid are often formulated with stabilizers or packaged in a way that minimizes exposure to air and light . The pH of the product can also affect the stability and efficacy of kojic acid .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

5-Hydroxy-2-methyl-4H-pyran-4-one has been shown to have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves multiple steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

This compound can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-4H-pyran-4-one can be achieved through several methods. One common method involves the reaction of 2-thioxonicotinonitrile and 2-thioxo-1,2-dihydroquinoxaline derivatives with 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) in the presence of potassium hydroxide in dimethylformamide . Another method involves the condensation of this compound with arylglyoxals .

Industrial Production Methods

In industrial settings, kojic acid is typically produced through the fermentation of carbohydrates by Aspergillus oryzae. The fermentation process involves the cultivation of the fungus in a nutrient-rich medium, followed by extraction and purification of the kojic acid from the fermentation broth. This method is favored due to its efficiency and the high yield of kojic acid.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: Kojic acid can be oxidized to form kojic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups of kojic acid.

    Substitution: Substitution reactions, such as the replacement of hydroxyl groups with other functional groups, are common.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methyl-4H-pyran-4-one is unique due to its strong metal-chelating properties and its ability to inhibit tyrosinase effectively. This makes it particularly valuable in cosmetic applications for skin lightening and in the food industry as a preservative. Its versatility in forming various derivatives through chemical reactions further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

5-hydroxy-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)6(8)3-9-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXWFHDFTAZGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214652
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-46-2
Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Record name Allomaltol
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Record name 4H-Pyran-4-one, 5-hydroxy-2-methyl-
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Record name 5-hydroxy-2-methyl-4H-pyran-4-one
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Record name 4H-PYRAN-4-ONE, 5-HYDROXY-2-METHYL-
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Synthesis routes and methods I

Procedure details

5-p-Methoxybenzyloxy-2-methyl-4-pyrone, 10 g, was dissolved in 10 ml of anisole and 15 ml of trifluoroacetic acid was dropwise added to the solution under ice cooling. After stirring at the same temperature for 3 hours, the mixture was concentrated under reduced pressure. The concentrate was separated and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (200 g) to give 2.4 g of the title compound.
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Synthesis routes and methods II

Procedure details

Kojic acid, 30 g, as added to 150 ml of water and dissolved at 70° C. To the solution was added 30 g of zinc powders and, 90 ml of conc. hydrochloric acid (12 N) was dropwise added to the mixture over 2 hours. The mixture was stirred at the same temperature for 30 minutes. Insoluble matters (zinc powders) were removed and the reaction liquid was cooled to 5° C. After adjusting its pH to 2 with 50% aqueous sodium hydroxide solution, the mixture was concentrated under reduced pressure and the residue was dissolved in 100 ml of dichloromethane. The solution was washed with water (100 ml, 3 times). After drying over anhydrous magnesium sulfate, the system was separated and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (200 g) to give 2.4 g of the title compound as crystals. Physical data of this compound were identical with those of the compound obtained in Reference Example 11.
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30 g
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Synthesis routes and methods III

Procedure details

Chloro-kojic Acid (20.0 g; 125 mmol)—an inhibitor of tyrosinase with an EC50 of 6.8 μM—was added in portions to HPLC grade water (60 mL) and heated with an oil bath to ˜50° C. Zinc dust (16.2 grams) was carefully added in portions (5 min). An addition funnel was then attached. The reaction temperature was then increased to ˜70° C. and concentrated HCl (37 mL) was added drop-wise over 60 min; the reaction was vigorously stirred for an additional 3 hours. Next, excess zinc was removed via hot Büchner filtration. Standard extraction and purification methods afforded allomaltol (10.3 g; 81.7 mmol; 65% yield); see Liu, Z. D. et al, Bioorg. Med. Chem. 2001, 9, 563-573. Allomaltol was found to be a more potent inhibitor of tyrosinase than kojic acid with an EC50 of 3.4 μM. 1H NMR (DMSO-d5) δ 9.3-8.3 (br s, 1H; 5-OH); 7.97 (s, 1H; 6-H); 6.23 (s, 1H; 3-H); 2.24 (s, 3H; 2-CH3).
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20 g
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60 mL
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37 mL
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16.2 g
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Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 2
5-Hydroxy-2-methyl-4H-pyran-4-one
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Hydroxy-2-methyl-4H-pyran-4-one

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